5-chloro-2-fluoropyridine-4-carboxylic acid
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Overview
Description
5-chloro-2-fluoropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of fluorinated pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoropyridine-4-carboxylic acid typically involves the fluorination and chlorination of pyridine derivatives. One common method starts with 2-chloro-3-fluoropyridine, which undergoes esterification with chloroacetic acid to form 2-chloro-3-fluoropyridine-4-methyl ester. This intermediate is then hydrolyzed with acetic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-fluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
5-chloro-2-fluoropyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoropyridine-4-carboxylic acid depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyridine-3-carboxylic acid
- 6-chloro-5-fluoropyridine-2-carboxylic acid
- 5-fluoropyridine-2-carboxylic acid
Uniqueness
5-chloro-2-fluoropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the pyridine ring enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
1211532-40-9 |
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Molecular Formula |
C6H3ClFNO2 |
Molecular Weight |
175.54 g/mol |
IUPAC Name |
5-chloro-2-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
IETMVQSOPXZGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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